molecular formula C6H11Cl2N3 B573759 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 165894-07-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

Cat. No.: B573759
CAS No.: 165894-07-5
M. Wt: 196.075
InChI Key: KGMICXXVEAZRJU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure. The dihydrochloride form enhances its solubility and stability, making it a valuable building block in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation and formylation of pyrazole derivatives, followed by double reductive amination to yield the desired compound . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that are optimized for large-scale manufacturing. These processes often include the use of automated reactors and continuous flow systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Comparison: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride stands out due to its unique structural features and versatile reactivity. Compared to its analogs, it offers a broader range of functionalization possibilities and has shown promising results in various biological assays .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-8-9-4-3-7-5-6(1)9;;/h1-2,7H,3-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMICXXVEAZRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743185
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-07-5
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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